2,3-Diphenylpyridine
Overview
Description
2,3-Diphenylpyridine is an organic compound belonging to the pyridine family, characterized by the presence of two phenyl groups attached to the second and third positions of the pyridine ring
Mechanism of Action
Target of Action
2,3-Diphenylpyridine is a derivative of pyridine, a class of aromatic compounds that are prevalent in various human activities . The presence of the ring nitrogen defines the reactivity of pyridine derivatives . Pyridine derivatives occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3, which are used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) . Therefore, the primary targets of this compound could be related to these biochemical pathways.
Mode of Action
It’s known that the presence of the ring nitrogen in pyridine derivatives defines their reactivity . This suggests that this compound might interact with its targets through the nitrogen atom in its pyridine ring.
Biochemical Pathways
Pyridine derivatives, including this compound, are involved in various biochemical pathways. For instance, they are used in the synthesis of NAD+ and NADP+, which are crucial coenzymes in numerous biochemical reactions . In the degradation pathway of pyridine derivatives, the product of the first reaction is converted to 2,3,6-trihydroxypyridine, which is then transformed to α-ketoglutarate .
Result of Action
Given its involvement in the synthesis of nad+ and nadp+, it can be inferred that this compound might influence cellular energy metabolism and redox reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and degradation might be affected by the presence of other substances in the environment
Biochemical Analysis
Biochemical Properties
Pyridine derivatives, to which 2,3-Diphenylpyridine belongs, are known to interact with various enzymes, proteins, and other biomolecules . The presence of the ring nitrogen in pyridine derivatives defines their reactivity .
Cellular Effects
Pyridine derivatives have been shown to have effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyridine derivatives can exhibit changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages, and this is likely to be the case with this compound .
Metabolic Pathways
Pyridine derivatives are known to interact with various enzymes and cofactors, and they can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with various transporters or binding proteins, and they can have effects on their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpyridine typically involves the reaction of acetophenone with 1,3-diaminopropane in the presence of a copper catalyst. This method provides a direct route to 2-arylpyridines, including this compound, with good yields . Another method involves the use of aromatic aldehydes and nitroacetophenone, followed by reduction with hydrazine hydrate in the presence of palladium on carbon .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Diphenylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenyl rings or the pyridine ring itself.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
2,3-Diphenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Comparison with Similar Compounds
2,6-Diphenylpyridine: Similar in structure but with phenyl groups at the second and sixth positions.
4-Phenylpyridine: Contains a single phenyl group at the fourth position.
2-Phenylpyridine: Contains a single phenyl group at the second position.
Uniqueness: 2,3-Diphenylpyridine is unique due to the specific positioning of the phenyl groups, which influences its chemical reactivity and physical properties. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,3-diphenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-3-8-14(9-4-1)16-12-7-13-18-17(16)15-10-5-2-6-11-15/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAXDAMWMOBXMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187063 | |
Record name | 2,3-Diphenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33421-53-3 | |
Record name | 2,3-Diphenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33421-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Diphenylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Diphenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-diphenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.814 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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